molecular formula C10H11NO3 B8576335 2-(2-Formyl-3-methylphenoxy)acetamide

2-(2-Formyl-3-methylphenoxy)acetamide

Cat. No. B8576335
M. Wt: 193.20 g/mol
InChI Key: TZQKNFQTZFSSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08258151B2

Procedure details

12.0 g of 7, 50.82 g of potassium peroxodisulfate and 17.05 g of copper(II) sulfate pentahydrate are dissolved in a solvent mixture comprising 250 ml of MeCN and 250 ml of water, and the mixture is subsequently stirred under reflux for 2 h. The mixture is then subjected to conventional work-up, giving 1.38 g (11%) of 2-(2-formyl-3-methylphenoxy)acetamide 8; MS-EI (M+)=193.
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50.82 g
Type
reactant
Reaction Step One
Quantity
17.05 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6]([NH2:8])=[O:7].[O-:14]S(OOS([O-])(=O)=O)(=O)=O.[K+].[K+].CC#N>O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].O>[CH:1]([C:2]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6]([NH2:8])=[O:7])=[O:14] |f:1.2.3,5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CC1=C(OCC(=O)N)C=CC=C1C
Name
Quantity
50.82 g
Type
reactant
Smiles
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
17.05 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CC#N
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(OCC(=O)N)C=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 10.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.